3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide
Description
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c19-27(24,25)14-7-5-13(6-8-14)9-11-20-17(22)10-12-21-15-3-1-2-4-16(15)26-18(21)23/h1-8H,9-12H2,(H,20,22)(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUOINGWBWDLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, high temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The compound may also modulate signaling pathways involved in cell survival and apoptosis, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole core structure and exhibit similar pharmacological activities.
Sulfamoylphenethyl derivatives: These compounds contain the sulfamoylphenethyl group and are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
